5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine
Description
5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine is a pyrazole derivative characterized by a 2-methylpyrazol-3-amine core substituted at the 5-position with an ethyl(methyl)aminomethyl group. This structural motif combines a heterocyclic amine with a tertiary alkylamino side chain, which may influence its physicochemical properties, such as solubility, lipophilicity, and electronic distribution. Pyrazole derivatives are widely studied for their pharmacological and material science applications, particularly due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
5-[[ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-4-11(2)6-7-5-8(9)12(3)10-7/h5H,4,6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYOUSWSBWQTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=NN(C(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrazole ring substituted with an ethyl(methyl)amino group. The specific structural formula can be represented as follows:
This compound's unique structure is pivotal for its interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The compound is believed to inhibit key pathways that are essential for microbial survival and proliferation, as well as cancer cell growth.
Key Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as DNA gyrase and MurD, which are critical for bacterial DNA replication and cell wall synthesis, respectively.
- Receptor Binding : It may also bind to cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Micrococcus luteus | 0.15 |
| Candida albicans | 0.30 |
The compound exhibited significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 10.5 |
| A549 (lung cancer) | 12.0 |
These findings indicate that the compound can significantly inhibit the proliferation of various cancer cells, making it a candidate for further development in cancer therapeutics .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical strains revealed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .
- Cytotoxicity Assessment : Another research project focused on assessing the cytotoxic effects of this compound on human cancer cell lines using MTT assays, confirming its potential as an anticancer agent through mechanisms involving apoptosis induction .
Scientific Research Applications
5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Case Study: Analgesic Activity
A study explored the analgesic effects of pyrazole derivatives, including this compound. The compound was subjected to the acetic acid writhing test in mice, demonstrating significant pain relief compared to control groups .
Antimicrobial Properties
The compound has shown promise in antimicrobial activity against various pathogens. Research has focused on synthesizing derivatives that enhance efficacy against resistant bacterial strains.
Case Study: Antimicrobial Screening
A series of experiments evaluated the antimicrobial properties of pyrazole derivatives. Results indicated that certain modifications to the ethyl and methyl groups significantly improved antibacterial activity against Staphylococcus aureus and Escherichia coli .
Cancer Research
Recent studies have investigated the role of pyrazole derivatives in cancer treatment. The compound's ability to inhibit specific enzymes involved in tumor growth has been a focal point.
Case Study: Enzyme Inhibition
Research demonstrated that this compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of cancerous cells in vitro .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The synthetic routes often include:
- Formation of Pyrazole Ring : Using hydrazine derivatives and carbonyl compounds.
- Alkylation : Introducing ethyl and methyl groups through alkylation reactions.
- Amine Functionalization : Modifying amine groups to enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine with structurally related pyrazole and heterocyclic amines, based on substituent effects, reported properties, and applications:
Structural and Functional Analysis
- Substituent Effects: The ethyl(methyl)aminomethyl group in the target compound introduces a tertiary amine, likely enhancing water solubility compared to bromothiophene or methoxyphenyl analogs . However, it may reduce lipophilicity relative to aromatic substituents, impacting membrane permeability.
- Antioxidant Potential: Analogous aminomethyl derivatives, such as DMMMP and PMVA (Fig. 1 in ), exhibit radical-scavenging properties due to electron-rich substituents. The target compound’s ethyl(methyl)amino group may similarly stabilize free radicals, though direct evidence is lacking .
Synthetic Considerations :
Pharmacological and Industrial Relevance
- Discontinued Analogs: Compounds like 5-Amino-6-iodo-2-pyridinecarbonitrile () highlight challenges in commercial availability, suggesting that the target compound’s niche applications may depend on scalable synthesis.
- Safety Profile : Pyrazol-3-amine derivatives often require stringent handling protocols (e.g., ), though the tertiary amine in the target compound may mitigate acute toxicity compared to furan-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
